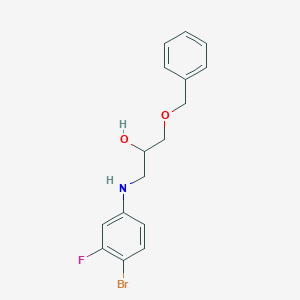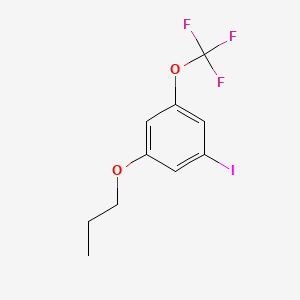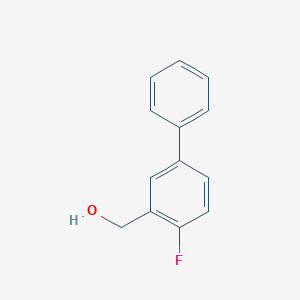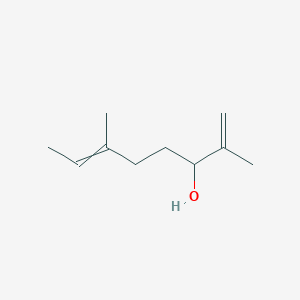
2,6-Dimethylocta-1,6-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylocta-1,6-dien-3-ol, also known as linalool, is a naturally occurring terpene alcohol found in many flowers and spice plants. It is a colorless oil with a pleasant floral scent and is widely used in the fragrance and flavor industries. The compound has the molecular formula C10H18O and a molecular weight of 154.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Linalool can be synthesized through various methods. One common synthetic route involves the isomerization of myrcene, a naturally occurring terpene. This process typically requires the use of acidic catalysts such as sulfuric acid or zeolites . Another method involves the hydration of ocimene, another terpene, using acidic conditions to yield linalool .
Industrial Production Methods
Industrial production of linalool often involves the extraction from essential oils of plants such as coriander, sweet orange, and lavender. The extraction process includes steam distillation or solvent extraction, followed by purification steps such as fractional distillation .
Chemical Reactions Analysis
Types of Reactions
Linalool undergoes various chemical reactions, including:
Oxidation: Linalool can be oxidized to form linalool oxide, a compound with a more intense aroma.
Reduction: Reduction of linalool can yield tetrahydrolinalool, which is used in fragrances.
Substitution: Linalool can undergo substitution reactions to form esters such as linalyl acetate, which is also used in perfumery.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogenation using catalysts like palladium on carbon is commonly employed.
Substitution: Acidic conditions with acetic anhydride are used for esterification reactions.
Major Products
Linalool oxide: Formed through oxidation.
Tetrahydrolinalool: Formed through reduction.
Linalyl acetate: Formed through esterification.
Scientific Research Applications
Linalool has a wide range of applications in scientific research:
Mechanism of Action
Linalool exerts its effects through various mechanisms:
Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines.
Anxiolytic and Sedative Effects: Modulates the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
Geraniol: Another monoterpenoid alcohol with a similar structure but different scent profile.
Nerol: The cis-isomer of geraniol, also with a floral scent.
Citronellol: A related compound with a rose-like odor.
Uniqueness
Linalool is unique due to its widespread occurrence in nature and its versatile applications in various industries. Its pleasant scent and low toxicity make it a valuable compound in perfumery and flavoring .
Properties
CAS No. |
627-71-4 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,6-dimethylocta-1,6-dien-3-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(4)6-7-10(11)8(2)3/h5,10-11H,2,6-7H2,1,3-4H3 |
InChI Key |
OSLMIIJINZJSGR-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)CCC(C(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


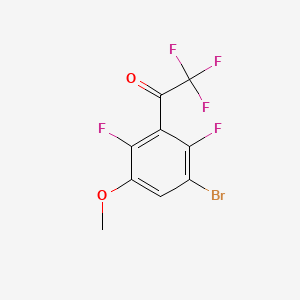

![5-Benzyl-2-(2,6-dimethoxyphenyl)-6,6-diphenyl-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B14756868.png)
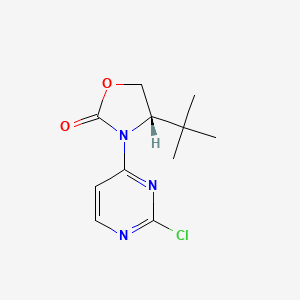
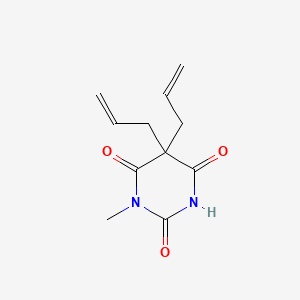

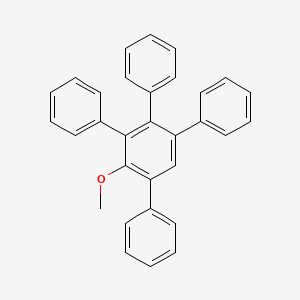
![1h-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14756881.png)
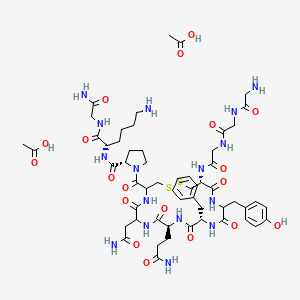

![8-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B14756906.png)
